molecular formula C24H18FNO5 B11571812 1-(4-Ethoxyphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethoxyphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11571812
M. Wt: 419.4 g/mol
InChI Key: MKHYSQXSYRUQLO-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrrole ring, a chromeno ring, and a furan ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be achieved through multi-step organic synthesis. One common method involves the condensation of a substituted amine with a carboxylic acid derivative, followed by cyclization under acidic conditions . The reaction typically requires the use of a catalyst, such as iron (III) chloride, and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of ionic liquids as solvents can also enhance the efficiency of the synthesis by providing a more environmentally friendly alternative to traditional organic solvents .

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-ethoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-ethoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H18FNO5

Molecular Weight

419.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H18FNO5/c1-2-29-16-8-5-14(6-9-16)21-20-22(27)18-12-15(25)7-10-19(18)31-23(20)24(28)26(21)13-17-4-3-11-30-17/h3-12,21H,2,13H2,1H3

InChI Key

MKHYSQXSYRUQLO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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